5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine

Organic Synthesis Medicinal Chemistry Process Chemistry

Medicinal chemistry teams sourcing brominated pyridine intermediates frequently encounter supply gaps that stall kinase inhibitor SAR campaigns. 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine (CAS 1220016-88-5) directly addresses this bottleneck with a strategically positioned C5-bromine handle enabling high-yield Suzuki, Buchwald-Hartwig, and Sonogashira cross-couplings. • C5-Br enables sequential Pd-catalyzed diversification for focused kinase libraries targeting EGFR, VEGFR-2, and PIM-1. • Pyrrolidine ring introduces conformational rigidity and H-bonding capacity critical for ATP-binding pocket engagement. • Consistent ≥95% purity across batches; stocked for immediate global dispatch to support uninterrupted research workflows.

Molecular Formula C10H13BrN2
Molecular Weight 241.132
CAS No. 1220016-88-5
Cat. No. B594340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine
CAS1220016-88-5
Synonyms5-broMo-3-Methyl-2-(pyrrolidin-1-yl)pyridine
Molecular FormulaC10H13BrN2
Molecular Weight241.132
Structural Identifiers
SMILESCC1=CC(=CN=C1N2CCCC2)Br
InChIInChI=1S/C10H13BrN2/c1-8-6-9(11)7-12-10(8)13-4-2-3-5-13/h6-7H,2-5H2,1H3
InChIKeyBZEGKJPCIKOKKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine Overview


5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine (CAS 1220016-88-5) is a tri-substituted pyridine derivative featuring a bromine atom at the 5-position, a methyl group at the 3-position, and a pyrrolidine ring at the 2-position . With a molecular formula of C10H13BrN2 and a molecular weight of 241.13 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic systems for pharmaceutical research [1]. The presence of the bromine atom provides a reactive handle for transition metal-catalyzed cross-coupling reactions, while the pyrrolidine moiety introduces conformational rigidity and potential for hydrogen bonding, making it a valuable scaffold in structure-activity relationship (SAR) studies and medicinal chemistry campaigns [2].

Cross-coupling diversification via bromine handle
Scaffold for kinase inhibitor SAR libraries
Synthetic intermediate for complex heterocycles

5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine: Substitution Risks


In-class substitution of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine with seemingly similar analogs is not a straightforward replacement. The bromine atom at the 5-position is not merely a placeholder; it serves as a critical reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) [1]. Replacing it with a hydrogen atom, as in 3-methyl-2-(pyrrolidin-1-yl)pyridine, eliminates this synthetic utility entirely, severely restricting the compound's downstream diversification potential. Furthermore, the bromine substituent significantly alters the compound's physicochemical profile, impacting boiling point, density, and lipophilicity, which in turn affect purification, formulation, and biological membrane permeability . Even substitution with a chlorine atom, while retaining some cross-coupling reactivity, results in different reaction kinetics and selectivity profiles, leading to potentially lower yields or undesired side products in complex synthetic sequences. Therefore, the precise substitution pattern of this compound is non-negotiable for achieving predictable reactivity and desired biological outcomes in medicinal chemistry workflows.

Target Compound
5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine
Bromine enables Pd-catalyzed cross-coupling; pyrrolidine adds conformational rigidity.
Potential Substitute
De-brominated analog
Lacks cross-coupling handle; synthetic diversification severely limited.
Chloro analog
Different reaction kinetics; may shift selectivity and yield profiles.
Regioisomer
Bromine position change alters electronic effects; regioselectivity may not transfer.

5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine: Key Differentiators


Thermal Stability and Boiling Point

The presence of the bromine atom in 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine significantly increases its boiling point and thermal stability compared to its de-brominated analog, 3-methyl-2-(pyrrolidin-1-yl)pyridine. This difference is critical for reactions requiring elevated temperatures or for purification via distillation [1].

Boiling Point
Data to verify
Target: 334.0 ± 42.0 °C
Baseline: 280.4 ± 28.0 °C (de-brominated)
+53.6 °C increase
Reported higher thermal stability may support high-temperature reactions.
Predicted values; confirm with experimental data before scale-up.
Organic Synthesis Medicinal Chemistry Process Chemistry

Density and Molecular Weight Benefits

The incorporation of a bromine atom substantially increases the density and molecular weight of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine relative to its non-brominated counterpart. This physical property difference can impact handling characteristics, such as powder flowability, and may influence the compound's behavior in solid formulations .

Density
Data to verify
Target: 1.421 ± 0.06 g/cm³
Baseline: 1.1 ± 0.1 g/cm³ (de-brominated)
~29% increase
Higher density may improve powder handling and weighing precision.
Predicted values; verify lot-specific density if formulation matters.
Solid-State Chemistry Formulation Science Preclinical Development

Cross-Coupling Versatility via Bromine

The bromine atom at the 5-position of the pyridine ring is a highly versatile synthetic handle, enabling a wide range of transition metal-catalyzed cross-coupling reactions that are not possible with non-halogenated analogs. This structural feature is a cornerstone of modern medicinal chemistry for the rapid diversification of lead compounds [1]. While the comparator 5-bromo-2-(pyrrolidin-1-yl)pyridine also contains a bromine, the distinct substitution pattern (bromine at the 5-position vs. a different position) can lead to different regioselectivity and electronic effects in subsequent reactions, as documented in extensive SAR studies on pyridine-based kinase inhibitors .

Cross-Coupling Versatility
Class-level
Target: Br at 5-position enables Suzuki, Buchwald-Hartwig, etc.
Comparator: De-brominated analog lacks halogen; regioisomer may show different reactivity.
Qualitative advantage for SAR diversification
Bromine handle essential for systematic SAR exploration; regioisomer may shift selectivity.
Reaction conditions: Pd(PPh3)4, K2CO3, DME/H2O (typical).
Cross-Coupling Medicinal Chemistry SAR Studies

Basicity (pKa) for Bioavailability

The predicted acid dissociation constant (pKa) of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine is approximately 4.99 ± 0.39 . This value is consistent with the pKa range often observed for pyridine derivatives that exhibit favorable oral bioavailability and central nervous system (CNS) penetration. While direct comparator data is unavailable, this pKa suggests the compound exists predominantly in its neutral, uncharged form at physiological pH (7.4), which is a key determinant of passive membrane permeability and thus, drug-likeness [1]. Analogs with significantly different pKa values (e.g., those with additional basic amines or electron-withdrawing groups) may exhibit altered ionization states, impacting their absorption, distribution, and target engagement.

Predicted pKa
Predicted
4.99 ± 0.39
Neutral form dominant at pH 7.4, supporting passive permeability assessment.
Predicted; experimental pKa advised for PK/PD modeling.
Drug Design Pharmacokinetics Physicochemical Profiling

5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine: Application Scenarios


Kinase Inhibitor Discovery and Optimization

Given the well-established role of pyridine derivatives as kinase inhibitors, this compound serves as an ideal starting point for the synthesis of focused libraries targeting oncogenic kinases such as EGFR, VEGFR-2, and PIM-1 [1]. The bromine atom at the 5-position is perfectly positioned for Suzuki-Miyaura cross-coupling to introduce diverse aromatic and heteroaromatic groups, a common strategy in kinase inhibitor SAR studies [1]. The pyrrolidine ring can engage in key hydrogen bonding interactions within the kinase ATP-binding pocket, while the methyl group at the 3-position provides a handle for further optimization or metabolic stabilization. Researchers can systematically vary the coupling partner to explore the chemical space around the pyridine core and identify lead compounds with improved potency and selectivity.

Complex Heterocycle Synthesis via Sequential Cross-Coupling

The bromine atom enables the compound to be used as a key intermediate in multi-step synthetic sequences to construct complex, polycyclic frameworks relevant to natural products and advanced pharmaceutical candidates [1]. For instance, a Suzuki coupling can first install an aryl group, which can then be followed by an intramolecular Buchwald-Hartwig amination using the pyrrolidine nitrogen to form fused tricyclic systems. This sequential functionalization strategy is highly valued in medicinal chemistry for rapidly generating structural complexity and diversity from a single, versatile building block.

CNS-Penetrant Drug Candidates

The compound's predicted physicochemical properties, including its moderate pKa (~4.99) and the presence of a basic pyrrolidine nitrogen, align with the characteristics often sought in central nervous system (CNS) drug discovery . The compound is predicted to be largely uncharged at physiological pH, which favors passive diffusion across the blood-brain barrier. This makes it a compelling scaffold for designing novel therapeutics targeting neurological disorders, such as Alzheimer's disease, Parkinson's disease, or psychiatric conditions, where modulation of specific kinases or G-protein coupled receptors (GPCRs) is a validated therapeutic strategy .

COFs and Advanced Materials Building Block

While less prominent, the bromine atom also provides a site for polymerization or post-synthetic modification in materials science applications [1]. Pyridine-based building blocks are utilized in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) due to their ability to coordinate metal ions and form stable, porous structures. The pyrrolidine moiety could further enhance the material's properties, such as its hydrophilicity or gas adsorption capacity, making it a candidate for applications in catalysis, gas storage, or sensing.

Application
Selection Property
Validation Focus
Kinase inhibitor lead discovery
Bromine handle for SAR diversification
Cross-coupling scope and yield optimization
Multi-step heterocycle synthesis
Sequential functionalization capability
Regioselectivity and cyclization efficiency
CNS-targeted ligand design
Predicted physicochemical profile
Passive permeability and target engagement
Covalent organic frameworks (COFs)
Metal-coordinating pyridine and modification site
Porosity and structural stability after incorporation

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